Sodium 2,4-Difluorobenzenesulfonate
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Overview
Description
Sodium 2,4-Difluorobenzenesulfonate is a chemical compound with the molecular formula C6H3F2NaO3S. It is a sodium salt of 2,4-difluorobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,4-Difluorobenzenesulfonate typically involves the sulfonation of 2,4-difluorobenzene. This can be achieved through the reaction of 2,4-difluorobenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-Difluorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-difluoroaniline derivatives .
Scientific Research Applications
Sodium 2,4-Difluorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2,4-Difluorobenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of fluorine atoms enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Sodium Benzenesulfonate: Lacks the fluorine atoms, resulting in different reactivity and applications.
Sodium 4-Fluorobenzenesulfonate: Contains a single fluorine atom, leading to variations in chemical behavior.
Sodium 2,4-Dichlorobenzenesulfonate: Substitutes chlorine for fluorine, affecting its reactivity and use in different contexts.
Uniqueness: Sodium 2,4-Difluorobenzenesulfonate is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where high reactivity and selectivity are required .
Properties
Molecular Formula |
C6H3F2NaO3S |
---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
sodium;2,4-difluorobenzenesulfonate |
InChI |
InChI=1S/C6H4F2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VYGMKJRCQSPVAI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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